molecular formula C10H9NOS B8726631 2-(4-Methyl-5-isothiazolyl)phenol CAS No. 89296-04-8

2-(4-Methyl-5-isothiazolyl)phenol

Cat. No.: B8726631
CAS No.: 89296-04-8
M. Wt: 191.25 g/mol
InChI Key: OKZWNVOUHRAQJF-UHFFFAOYSA-N
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Description

2-(4-Methyl-5-isothiazolyl)phenol is an organic compound that features a unique structure combining a thiazole ring and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-5-isothiazolyl)phenol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Cyclohexadienone Formation: The cyclohexadienone moiety can be prepared via the oxidation of cyclohexadiene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reaction: The final step involves coupling the thiazole ring with the cyclohexadienone moiety under basic conditions, often using a base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-5-isothiazolyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

2-(4-Methyl-5-isothiazolyl)phenol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-5-isothiazolyl)phenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: It can interfere with metabolic pathways or signal transduction pathways, leading to the inhibition of cell growth or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-5-isothiazolyl)phenol: Unique due to the combination of thiazole and cyclohexadienone moieties.

    4-Methyl-1,2-thiazole: Lacks the cyclohexadienone moiety, simpler structure.

    Cyclohexa-2,4-dien-1-one: Lacks the thiazole ring, simpler structure.

Properties

CAS No.

89296-04-8

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-(4-methyl-1,2-thiazol-5-yl)phenol

InChI

InChI=1S/C10H9NOS/c1-7-6-11-13-10(7)8-4-2-3-5-9(8)12/h2-6,12H,1H3

InChI Key

OKZWNVOUHRAQJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=C1)C2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methyl-4H-chromen-4-one was reacted with Lawesson's reagent, and the product was treated with 1,1′-sulfinimidoyldibenzene to provide 2-(4-methyl-1,2-thiazol-5-yl)phenol.
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